Cas no 2377609-51-1 (Methylbis[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]amine)

Methylbis[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]amine structure
2377609-51-1 structure
Nombre del producto:Methylbis[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]amine
Número CAS:2377609-51-1
MF:C27H39B2NO4
Megavatios:463.2249
CID:5086968
PubChem ID:74890421

Methylbis[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]amine Propiedades químicas y físicas

Nombre e identificación

    • Methylbis[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]amine
    • N-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]methanamine
    • N-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine
    • C27H39B2NO4
    • Y2949
    • 2377609-51-1
    • METHYLBIS({[4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL]METHYL})AMINE
    • CS-0177114
    • BS-33556
    • E82159
    • Renchi: 1S/C27H39B2NO4/c1-24(2)25(3,4)32-28(31-24)22-14-10-20(11-15-22)18-30(9)19-21-12-16-23(17-13-21)29-33-26(5,6)27(7,8)34-29/h10-17H,18-19H2,1-9H3
    • Clave inchi: GIAZDDXGJISFCJ-UHFFFAOYSA-N
    • Sonrisas: O1B(C2C([H])=C([H])C(=C([H])C=2[H])C([H])([H])N(C([H])([H])[H])C([H])([H])C2C([H])=C([H])C(B3OC(C([H])([H])[H])(C([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])O3)=C([H])C=2[H])OC(C([H])([H])[H])(C([H])([H])[H])C1(C([H])([H])[H])C([H])([H])[H]

Atributos calculados

  • Calidad precisa: 463.3065191g/mol
  • Masa isotópica única: 463.3065191g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 34
  • Cuenta de enlace giratorio: 6
  • Complejidad: 607
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 40.2

Methylbis[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]amine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
eNovation Chemicals LLC
Y1264480-1g
Methylbis[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]amine
2377609-51-1 97%
1g
$190 2024-06-06
A2B Chem LLC
AJ15720-1g
Methylbis[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]amine
2377609-51-1 97%
1g
$127.00 2024-04-20
A2B Chem LLC
AJ15720-10g
Methylbis[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]amine
2377609-51-1 98%
10g
$662.00 2024-04-20
A2B Chem LLC
AJ15720-250mg
Methylbis[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]amine
2377609-51-1 97%
250mg
$46.00 2024-04-20
Aaron
AR00JNF8-250mg
Methylbis[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]amine
2377609-51-1 97%
250mg
$19.00 2025-02-13
eNovation Chemicals LLC
Y1264480-100mg
Methylbis[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]amine
2377609-51-1 97%
100mg
$80 2024-06-06
1PlusChem
1P00JN6W-100mg
Methylbis[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]amine
2377609-51-1 97%
100mg
$32.00 2024-05-23
eNovation Chemicals LLC
Y1264480-250mg
Methylbis[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]amine
2377609-51-1 97%
250mg
$70 2025-02-25
Ambeed
A147099-100mg
N-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine
2377609-51-1 97%
100mg
$10.0 2025-02-20
Aaron
AR00JNF8-100mg
Methylbis[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]amine
2377609-51-1 97%
100mg
$12.00 2025-02-13
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:2377609-51-1)Methylbis[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]amine
A1008504
Pureza:99%
Cantidad:1g
Precio ($):156.0